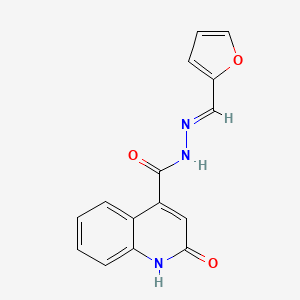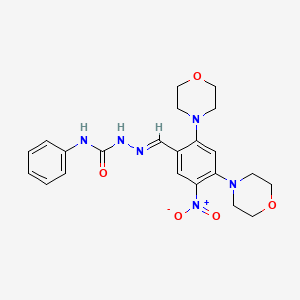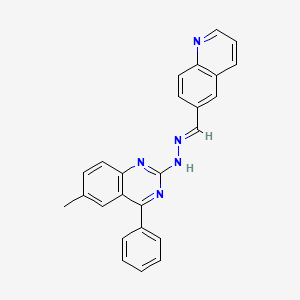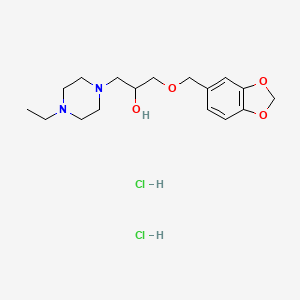
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide
Übersicht
Beschreibung
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide, also known as MPQC, is a synthetic compound with potential applications in scientific research. MPQC belongs to the family of quinolinecarbohydrazide derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood, but studies have suggested that it may exert its biological activities through various pathways. In the study by Li et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. The study also showed that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide inhibited the expression of Bcl-2, an anti-apoptotic protein, and increased the expression of Bax, a pro-apoptotic protein. In the study by Wang et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to disrupt the bacterial membrane integrity and inhibit the biofilm formation of MRSA and VRE.
Biochemical and Physiological Effects:
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide has been reported to exhibit various biochemical and physiological effects, including inhibition of cell growth, induction of cell cycle arrest and apoptosis, and antibacterial activity. In the study by Li et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to inhibit the growth of HepG2 cells in a dose-dependent manner, and induce cell cycle arrest and apoptosis in HepG2 cells. The study also showed that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide increased the expression of p53, Bax, and cleaved caspase-3, which are involved in the regulation of cell cycle and apoptosis. In the study by Wang et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to exhibit potent antibacterial activity against MRSA and VRE strains, and inhibit the biofilm formation of MRSA and VRE.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential biological activities. However, there are also some limitations to the use of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in lab experiments, such as its potential toxicity and lack of specificity towards certain cell types or bacteria strains. Therefore, it is important to conduct further studies to evaluate the safety and efficacy of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in different experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide, including:
1. Investigation of the structure-activity relationship of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide derivatives to identify more potent and selective compounds.
2. Evaluation of the in vivo efficacy and safety of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in animal models of cancer and bacterial infections.
3. Development of novel drug delivery systems for N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide to enhance its bioavailability and target-specificity.
4. Exploration of the potential applications of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in other fields, such as materials science and environmental remediation.
Conclusion:
In summary, N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide is a synthetic compound with potential applications in scientific research. N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide exhibits various biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide involves the condensation reaction between 2-phenyl-4-quinolinecarboxaldehyde and N-methyl-2-phenylethylamine in the presence of hydrazine hydrate. N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide exerts its biological activities through various pathways, including the activation of the p53 pathway and the disruption of bacterial membrane integrity. N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, but also has some limitations to its use. Further studies are needed to evaluate the safety and efficacy of N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide in different experimental settings and to explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide has been reported to exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. In a study conducted by Li et al., N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide was found to inhibit the growth of human hepatoma HepG2 cells in a dose-dependent manner. The study also showed that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide induced cell cycle arrest and apoptosis in HepG2 cells through the activation of the p53 pathway. Another study by Wang et al. demonstrated that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The study also showed that N'-(1-methyl-2-phenylethylidene)-2-phenyl-4-quinolinecarbohydrazide inhibited the biofilm formation of MRSA and VRE, which could potentially be used to prevent bacterial infections.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(Z)-1-phenylpropan-2-ylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-18(16-19-10-4-2-5-11-19)27-28-25(29)22-17-24(20-12-6-3-7-13-20)26-23-15-9-8-14-21(22)23/h2-15,17H,16H2,1H3,(H,28,29)/b27-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWYCDXYRCOQH-IMRQLAEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)benzyl]-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]amino}acetamide](/img/structure/B3909081.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3909082.png)
![1H-indole-2,3-dione 3-[(6-chloro-4-phenyl-2-quinazolinyl)hydrazone]](/img/structure/B3909089.png)
![2-nitro-5,10-dihydro-11H-indolo[3,2-b]quinolin-11-one](/img/structure/B3909096.png)
![2-[2-(isopropylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B3909105.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-phenylpropylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909109.png)
![3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3909114.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3909119.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909127.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3909137.png)
